Miriplatin - 104276-92-8; 141977-79-9

Miriplatin

Catalog Number: EVT-2730351
CAS Number: 104276-92-8; 141977-79-9
Molecular Formula: C34H68N2O4Pt
Molecular Weight: 764.012
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Miriplatin was developed by Sumitomo Dainippon Pharma Co., Ltd. It falls under the classification of platinum-based antitumor agents, similar to other compounds like cisplatin and carboplatin, but with modifications that improve its pharmacokinetic properties and reduce systemic toxicity .

Synthesis Analysis

Methods and Technical Details

The synthesis of miriplatin has evolved over time, with recent improvements focusing on enhancing yield and safety. The primary method involves the reaction of platinum(II) iodide complex with silver myristate in an aqueous medium. A notable synthesis route includes:

  1. Preparation of Silver Myristate: Myristic acid is converted to sodium myristate, which is then reacted with silver nitrate to produce silver myristate.
  2. Formation of Miriplatin: The silver myristate is reacted with platinum(II) iodide in water, allowing for the formation of miriplatin while simultaneously precipitating silver iodide as a byproduct. Ethanol is used as a solvent to facilitate purification by dissolving the product and separating it from the insoluble silver iodide .
Molecular Structure Analysis

Structure and Data

Miriplatin's molecular formula is C34H68N2O4Pt\text{C}_{34}\text{H}_{68}\text{N}_{2}\text{O}_{4}\text{Pt}, with a molecular weight of approximately 763.99 g/mol. The structure features a platinum center coordinated to two myristate ligands and a cyclohexanediamine moiety, which enhances its lipophilicity and solubility in oily media:

  • Chemical Structure:
    • The compound can be represented as follows:
Pt(myristate)2(cyclohexanediamine)\text{Pt}(\text{myristate})_2(\text{cyclohexanediamine})

This structure allows for effective interaction with cellular components, enhancing its therapeutic potential against tumors .

Chemical Reactions Analysis

Reactions and Technical Details

Miriplatin undergoes various chemical reactions that are crucial for its function as an antitumor agent:

  1. Hydrolysis: In physiological conditions, miriplatin can hydrolyze to release active platinum species that form DNA adducts, leading to cytotoxicity.
  2. Platinum Release: The lipophilic nature allows for sustained release of platinum ions when administered in a lipid medium, which is essential for maintaining therapeutic levels at the tumor site .

These reactions are fundamental to its mechanism of action and therapeutic efficacy.

Mechanism of Action

Process and Data

Miriplatin exerts its antitumor effects primarily through the following mechanisms:

  • DNA Interaction: Once inside the cell, miriplatin releases reactive platinum species that bind to DNA, forming cross-links that inhibit DNA replication and transcription.
  • Induction of Apoptosis: The resulting DNA damage triggers cellular stress responses leading to apoptosis (programmed cell death), particularly in rapidly dividing cancer cells .
  • Tumor Retention: Due to its lipophilic nature, miriplatin exhibits prolonged retention in tumor tissues when administered via intra-arterial routes, enhancing localized drug delivery while minimizing systemic exposure .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Miriplatin is typically presented as a freeze-dried powder.
  • Solubility: It has extremely low water solubility (less than 0.00260 mg/mL at 20 °C), which necessitates formulation in lipid-based carriers like Lipiodol for effective administration .

Chemical Properties

  • Stability: The compound demonstrates stability under physiological conditions but requires careful handling due to potential hydrolysis.
  • Reactivity: Miriplatin reacts with biological macromolecules, particularly nucleic acids, which is central to its cytotoxic effects .
Applications

Scientific Uses

Miriplatin has been primarily investigated for its use in treating hepatocellular carcinoma through transcatheter arterial chemoembolization (TACE). Its formulation allows for targeted delivery directly into the tumor vasculature, maximizing local drug concentration while minimizing systemic side effects. Research has also explored its use in combination therapies and novel formulations such as liposomes to improve efficacy against various cancers .

Introduction to Miriplatin in Oncological Therapeutics

Rationale for Development: Lipophilic Platinum Complexes in Targeted Chemoembolization

Miriplatin (cis-[(1R,2R)-1,2-cyclohexanediamine-N,N'] [myristate-O,O'] platinum(II)) represents a strategic advancement in platinum-based anticancer agents designed specifically for transarterial chemoembolization (TACE). Its molecular structure incorporates two myristate (tetradecanoate) ester chains bound to the platinum center, conferring exceptional lipophilicity with a partition coefficient (log P) > 5.0 [1] [9]. This physicochemical property directly addresses a critical limitation of conventional platinum drugs (e.g., cisplatin) in locoregional therapy: rapid systemic washout from tumor tissue. The lipophilicity enables sustained intratumoral retention when formulated in oil-based carriers like Lipiodol® (ethiodized poppyseed oil), creating a drug depot that gradually releases active platinum species [2] [6].

The rationale extends beyond pharmacokinetics. Hepatocellular carcinoma (HCC) derives >80% of its blood supply from the hepatic artery, unlike healthy parenchyma fed primarily by the portal vein. Miriplatin’s design leverages this pathophysiology—lipiodol emulsions delivered arterially accumulate selectively in tumor vasculature. Subsequent embolization induces ischemia while the lipophilic complex hydrolyzes intracellularly to release cytotoxic dichloro(cyclohexane-1,2-diamine)platinum(II) species. These metabolites form DNA crosslinks but with delayed kinetics compared to hydrophilic analogs, potentially reducing systemic exposure and off-target toxicity [3] [10]. In vitro studies confirm sustained cytotoxicity against HCC cell lines (e.g., HepG2, Huh7) with half-maximal inhibitory concentrations (IC₅₀) comparable to cisplatin but with prolonged exposure effects [1] [9].

Table 1: Key Physicochemical Properties of Miriplatin

PropertySpecificationTherapeutic Implication
Molecular FormulaC₃₄H₆₆N₂O₄PtDefines structural integrity
Lipophilicity (log P)>5.0Enhanced lipid carrier compatibility
Water Solubility<0.00260 mg/mLMinimizes systemic leakage during TACE
Activation MechanismHydrolysis of myristate estersTumor-specific activation

Historical Context: Evolution from Cisplatin to Third-Generation Platinum Analogues

The development of miriplatin is contextualized within three generations of platinum-based chemotherapeutics:

  • First-generation (cisplatin): Discovered in 1965, cisplatin revolutionized testicular cancer treatment but exhibited severe limitations: nephrotoxicity, neurotoxicity, and intrinsic/extrinsic resistance mechanisms. Its hydrophilicity rendered it unsuitable for locoregional therapies due to rapid clearance [4].
  • Second-generation (carboplatin, oxaliplatin): Carboplatin reduced nephrotoxicity through slower aquation kinetics, while oxaliplatin introduced activity in cisplatin-resistant tumors via bulky diaminocyclohexane (DACH) ligands. Neither addressed HCC-specific delivery challenges [3] [4].
  • Third-generation (miriplatin, lobaplatin): Focused on organ-specific delivery and resistance modulation. Miriplatin, synthesized by Dainippon Sumitomo Pharma (Japan), emerged from structure-activity relationship (SAR) studies optimizing lipophilicity for TACE. Preclinical models demonstrated 3–5× higher tumor:normal liver platinum ratios compared to cisplatin after intra-arterial delivery [9] [10]. Regulatory approval followed in 2010 exclusively for unresectable HCC, marking the first platinum agent engineered for TACE [3] [6].

Table 2: Generational Evolution of Platinum Anticancer Agents

GenerationPrototype AgentKey Structural FeaturesClinical Limitations
FirstCisplatinNeutral, square-planar Pt(II)Nephrotoxicity, rapid systemic clearance
SecondOxaliplatinDACH carrier ligandNeurotoxicity, limited HCC efficacy
ThirdMiriplatinMyristate ester chainsLimited to locoregional administration

Clinical Niche: Hepatocellular Carcinoma and Transarterial Chemoembolization

Miriplatin occupies a specialized niche in managing intermediate-stage hepatocellular carcinoma (HCC), defined by the Barcelona Clinic Liver Cancer (BCLC) staging system as large or multinodular tumors without vascular invasion or extrahepatic spread. TACE—combining targeted chemotherapy and arterial embolization—is the standard first-line intervention for this cohort [2] [7]. Miriplatin/Lipiodol suspensions (e.g., Miripla®) are administered via superselective catheterization of tumor-feeding arteries. The emulsion’s viscosity facilitates proximal embolization, while miriplatin’s lipophilicity sustains tumor platinum concentrations >14 days post-procedure, as quantified in resected human HCC specimens [6] [10].

Comparative clinical studies reveal nuanced advantages:

  • Efficacy: A Japanese Phase II trial (n=111) reported objective response rates of 26.9% by modified Response Evaluation Criteria in Solid Tumors (mRECIST), with median overall survival reaching 20.9 months in Child-Pugh A patients [3].
  • Local Toxicity: Reduced post-embolization syndrome (fever, pain) compared to doxorubicin-based TACE, attributed to slower intracellular activation [6].
  • Emerging Formulations: Nanoparticulate reformulations (e.g., albumin-bound miriplatin nanoparticles, liposomal miriplatin) aim to overcome Lipiodol’s instability. In vivo pancreatic cancer models demonstrate 61-nm recombinant human serum albumin-bound nanoparticles (rHSA-miPt) achieving 98.4% encapsulation efficiency and 2.7× higher tumor platinum accumulation versus free drug, suppressing tumor growth by 78.4% (p<0.01) [9]. Similarly, miriplatin-loaded liposomes induce cancer cell mitophagy via mitochondrial DNA polymerase gamma (POLG) degradation—a mechanism distinct from DNA-targeted platinum agents [1].

Table 3: Miriplatin vs. Other TACE Chemotherapeutic Agents

AgentFormulationTumor RetentionResponse Rate (mRECIST)Innovation Potential
DoxorubicinLipiodol emulsion5–7 days35–40%Limited by cardiotoxicity
CisplatinLipiodol emulsion3–5 days20–25%High systemic exposure
MiriplatinLipiodol suspension>14 days25–30%Nanoparticles for systemic use

Emerging research explores miriplatin beyond TACE. Ultrasmall miriplatin dots (uPtDs) encapsulated in integrin α5-targeting nanoparticles suppress triple-negative breast cancer metastasis by inducing catastrophic DNA damage in circulating tumor cells (CTCs) and cancer stem-like cells—effects unattainable with cisplatin at equivalent doses [4]. This exemplifies a paradigm shift: leveraging miriplatin’s core chemistry for nanotechnology-driven systemic applications while retaining its mechanistic uniqueness among platinum agents.

Properties

CAS Number

104276-92-8; 141977-79-9

Product Name

Miriplatin

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid

Molecular Formula

C34H68N2O4Pt

Molecular Weight

764.012

InChI

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1

InChI Key

BGIHRZPJIYJKAZ-BLUNCNMSSA-L

SMILES

CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.